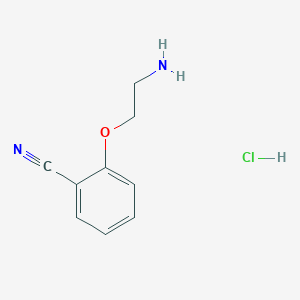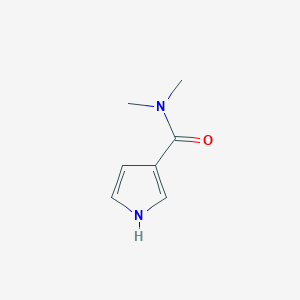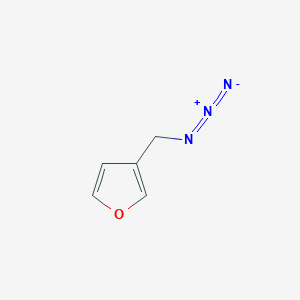
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-2,2-difluoroacetic acid (CFDA) is a difluoroacetic acid (DFA) derivative that has become increasingly popular in recent years due to its various applications in scientific research. This acid is a powerful inhibitor of serine hydrolases, and has been used in numerous studies to study the regulation of various enzymes in the body. CFDA has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes.
科学研究应用
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been used in numerous scientific research studies due to its ability to inhibit serine hydrolases. It has been used to study the regulation of various enzymes in the body, such as protein kinases, proteases, and phosphatases. 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes. Additionally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been used to study the effects of various hormones, such as insulin, on metabolic pathways.
作用机制
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is a potent inhibitor of serine hydrolases, which are enzymes that catalyze the hydrolysis of serine residues in proteins. The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is believed to involve the formation of a covalent bond between the 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid molecule and the active site of the serine hydrolase, resulting in the inhibition of the enzyme.
Biochemical and Physiological Effects
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphatases. In addition, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been shown to inhibit the activity of various hormones, such as insulin. The inhibition of these enzymes and hormones can result in a variety of biochemical and physiological effects, such as changes in the metabolism of lipids, proteins, and carbohydrates, as well as changes in the expression of various genes.
实验室实验的优点和局限性
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable and non-toxic. Additionally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is a potent inhibitor of serine hydrolases, making it an ideal tool for studying the regulation of various enzymes in the body. However, there are some limitations to using 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid in laboratory experiments. For example, it is not possible to use 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid to study the effects of drugs or environmental toxins on biochemical and physiological processes, as it is not selective for these compounds.
未来方向
There are several potential future directions for the use of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid. First, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid could be used to study the effects of various drugs and environmental toxins on biochemical and physiological processes. Additionally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid could be used to study the regulation of various hormones, such as insulin, in the body. Finally, 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid could be used to study the regulation of various metabolic pathways, such as lipid and carbohydrate metabolism.
合成方法
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid can be synthesized using a few different methods. The most common method is the reaction of 4-chloro-3-nitrobenzaldehyde with difluoroacetic anhydride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid in a yield of approximately 90%. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzoic acid with difluoroacetic anhydride, or the reaction of 4-chloro-3-nitrobenzyl chloride with difluoroacetic anhydride.
属性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO4/c9-5-2-1-4(3-6(5)12(15)16)8(10,11)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGAUNNTSPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-2,2-difluoroacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














